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Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

determination of natural products is a cornerstone of innovation. This guide provides a

comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy for the structural elucidation of carthamone, a key pigment from safflower

(Carthamus tinctorius). We present supporting experimental data, detailed protocols, and a

comparative look at alternative analytical techniques.

Carthamone, a quinoid chalcone C-glucoside, is the principal red pigment in safflower and has

garnered significant interest for its potential therapeutic properties. Accurate structural

characterization is paramount for understanding its bioactivity and for the development of novel

pharmaceuticals. Mass spectrometry and NMR spectroscopy stand as the primary tools for this

purpose, each offering unique and complementary insights into its molecular architecture.

Performance Comparison: Mass Spectrometry vs.
NMR Spectroscopy
The structural elucidation of carthamone is most effectively achieved through the synergistic

use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides vital

information on molecular weight and fragmentation patterns, NMR spectroscopy offers a

detailed map of the atomic connectivity and stereochemistry.
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Analytical
Technique

Information
Provided for
Carthamone

Advantages Limitations

Mass Spectrometry

(MS)

Molecular weight,

elemental composition

(with high-resolution

MS), fragmentation

patterns for

substructural

information.

High sensitivity,

requires small sample

amounts, provides

rapid molecular weight

determination.

Provides limited

information on

stereochemistry and

complex isomeric

structures.

Fragmentation can

sometimes be

complex to interpret

without reference

data.

NMR Spectroscopy

Detailed atom-by-

atom connectivity (¹H-

¹H, ¹H-¹³C),

stereochemical

relationships

(NOESY),

identification of

functional groups and

their positions.

Unambiguous

structure

determination,

provides detailed 3D

structural information.

Lower sensitivity

compared to MS,

requires larger sample

amounts, longer

acquisition times.

Alternative: HPLC-UV

Retention time for

identification and

quantification, UV-Vis

spectrum for

preliminary

classification of the

compound class.

Excellent for

separation and

quantification,

relatively inexpensive.

Provides limited

structural information,

relies on comparison

with authentic

standards for

definitive

identification.

Alternative: CE-MS

Separation of charged

species with high

efficiency, coupled

with mass analysis for

identification.

High separation

efficiency, suitable for

charged and polar

molecules, requires

very small sample

volumes.

Less robust than

HPLC for complex

mixtures, potential for

ion suppression.
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Experimental Data for Carthamone
The following tables summarize the key quantitative data obtained from mass spectrometry and

NMR spectroscopy for the structural elucidation of carthamone (often analyzed as its more

stable derivative, carthamin).

Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the

determination of its elemental composition. Tandem mass spectrometry (MS/MS) induces

fragmentation, and the resulting fragment ions offer clues about the different structural motifs

within the molecule.

Table 1: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Carthamone
(as Carthamin)

Ion Observed m/z Interpretation

[M-H]⁻ 909.22 Deprotonated molecular ion

Fragment 1 789.18

[M-H-120]⁻, loss of a cross-

ring cleavage product of the C-

glucosyl moiety

Fragment 2 627.15
[M-H-120-162]⁻, subsequent

loss of a hexose residue

Fragment 3 449.11 Aglycone fragment

Data is compiled from representative studies on carthamin fragmentation.

NMR Spectroscopy Data
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide the definitive data

for piecing together the molecular structure of carthamone. The chemical shifts (δ) are

indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the

connectivity between neighboring protons.
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Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Carthamone (as Carthamin

Potassium Salt) in DMSO-d₆
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Position
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, J in Hz)

2 164.5 -

3 108.9 6.87 (s)

4 182.1 -

5 102.7 6.61 (s)

6 165.9 -

7 96.8 6.18 (s)

8 161.4 -

9 106.1 -

10 103.9 -

1' 120.4 -

2' 130.5 7.51 (d, 8.5)

3' 115.8 6.87 (d, 8.5)

4' 158.4 -

5' 115.8 6.87 (d, 8.5)

6' 130.5 7.51 (d, 8.5)

α 125.8 7.86 (d, 15.5)

β 144.7 7.97 (d, 15.5)

C-Glc-1 73.5 4.67 (d, 9.5)

C-Glc-2 70.7 3.19 (m)

C-Glc-3 79.1 3.33 (m)

C-Glc-4 70.1 3.19 (m)

C-Glc-5 81.4 3.46 (m)

C-Glc-6 61.2 3.72 (m), 3.81 (m)
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Data adapted from Sasaki & Takahashi, Molecules 2021, 26(16), 4953.[1][2]

Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data.

Below are representative methodologies for the analysis of carthamone.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation:

Extract safflower petals with a 70% methanol solution.

Centrifuge the extract to remove solid debris.

Filter the supernatant through a 0.22 µm syringe filter.

Dilute the filtered extract with the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

Capillary Voltage: 3.5 kV.
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Drying Gas Temperature: 325 °C.

Drying Gas Flow: 8 L/min.

Nebulizer Pressure: 40 psi.

Scan Range: m/z 100-1000.

Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas.

Collision energy can be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

NMR Spectroscopy Protocol
Sample Preparation:

Isolate carthamone using preparative HPLC.

Dry the purified sample under vacuum.

Dissolve approximately 5-10 mg of the purified carthamone (or its stable salt) in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR:

Pulse sequence: zg30

Number of scans: 16

Acquisition time: 2.7 s

Relaxation delay: 1.0 s

¹³C NMR:
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Pulse sequence: zgpg30

Number of scans: 1024

Acquisition time: 1.1 s

Relaxation delay: 2.0 s

2D NMR (COSY, HSQC, HMBC, NOESY):

Utilize standard pulse programs.

Optimize acquisition parameters (e.g., number of increments, number of scans) to

achieve adequate signal-to-noise and resolution.

Visualizing the Elucidation Workflow
The logical flow of structural elucidation, combining both mass spectrometry and NMR data, is

crucial for an efficient and accurate outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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